

# A Comparative Analysis of "U-104" Variants in Oncology Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 15

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An Objective Guide for Researchers and Drug Development Professionals

The designation "U-104" is associated with multiple distinct investigational compounds in oncology, each with a unique mechanism of action and therapeutic target. This guide provides a comparative analysis of four such agents: U-104 (SLC-0111), a carbonic anhydrase inhibitor; ISU104 (Barecetamab), an ErbB3-targeting monoclonal antibody; AK104 (Cadonilimab), a PD-1/CTLA-4 bispecific antibody; and PR-104, a hypoxia-activated prodrug. This publication aims to clarify their differences, present available preclinical and clinical data, and detail relevant experimental methodologies to aid researchers in the field of cancer therapeutics.

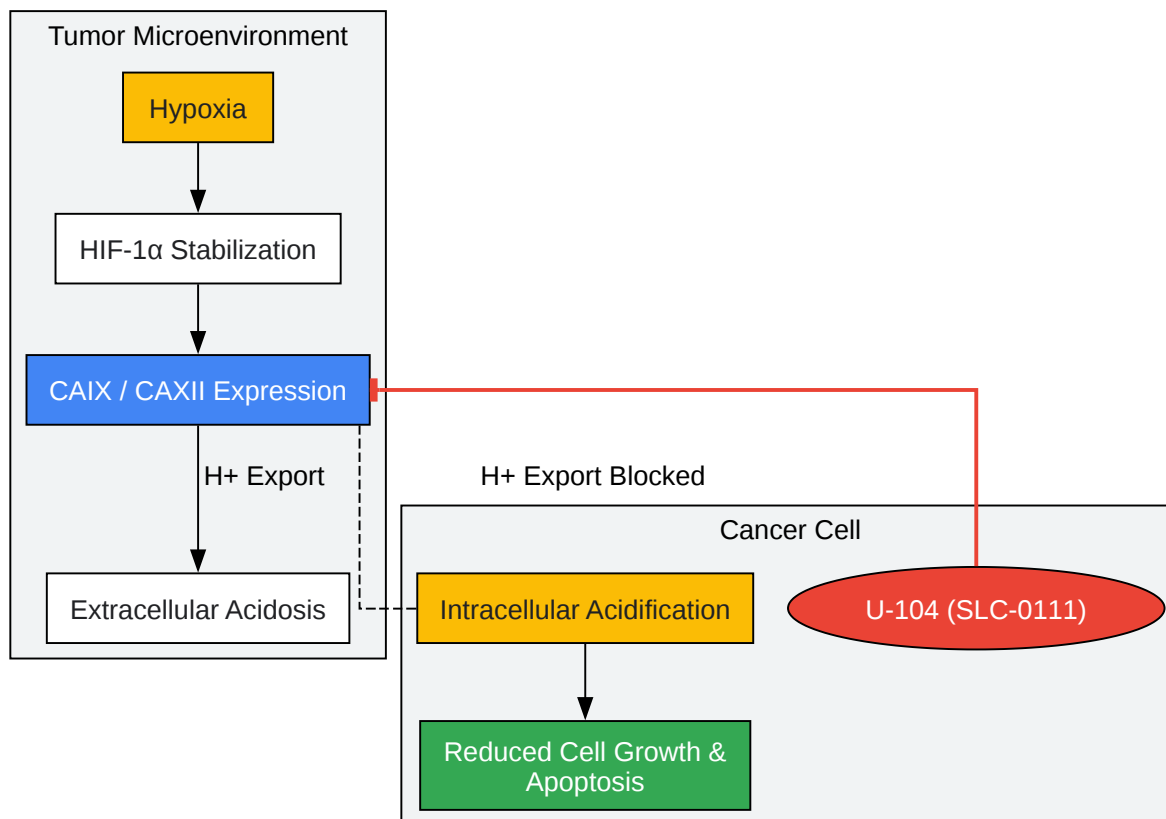
## U-104 (SLC-0111): The Carbonic Anhydrase Inhibitor

U-104, also known as SLC-0111, is a ureido-substituted benzenesulfonamide that acts as a potent and selective inhibitor of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. [1][2][3] These enzymes are critical for cancer cell survival in hypoxic microenvironments by regulating intra- and extracellular pH. [3][4] By inhibiting CAIX and CAXII, U-104 (SLC-0111) disrupts pH balance, leading to intracellular acidification, reduced tumor cell growth, and increased apoptosis. [1][4]

## Data Presentation: Preclinical Efficacy of U-104 (SLC-0111)

Parameter	Target	Value / Observation	Cancer Model(s)	Source(s)
Inhibitory Constant (Ki)	CAIX	45.1 nM	Cell-free assay	[3][5][6]
CAXII	4.5 nM	Cell-free assay	[3][5][6]	
IC50 (Cell Viability)	CAIX/XII	18.15 µg/mL	MCF7 (Breast)	[2]
8.71 µg/mL	PC3 (Prostate)	[2]		
13.53 µg/mL	HT-29 (Colon)	[2]		
In Vivo Efficacy	Tumor Growth	Inhibition of primary tumor growth	MDA-MB-231 (Breast)	[5][6]
Metastasis	Inhibition of metastases formation	4T1 (Breast)	[5]	
Cancer Stem Cells	Reduction of cancer stem cell population	MDA-MB-231 (Breast)	[5]	

## Signaling Pathway Diagram



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Mechanism of Action for U-104 (SLC-0111).

## Experimental Protocol: Cell Viability (SRB Assay)

This protocol outlines the methodology for determining the cytotoxic effects of U-104 (SLC-0111) on cancer cell lines.

- **Cell Seeding:** Plate cancer cells (e.g., PC3, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- **Compound Treatment:** Treat cells with increasing concentrations of U-104 (SLC-0111) dissolved in DMSO, with the final DMSO concentration kept below 0.1%. Include a vehicle-only control.
- **Incubation:** Incubate the plates for 72 hours under standard (normoxic) or hypoxic (e.g., 0.2% O<sub>2</sub>) conditions.<sup>[4]</sup>
- **Cell Fixation:** Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- **Staining:** Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes.
- **Destaining and Solubilization:** Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
- **Data Analysis:** Measure the absorbance at 510 nm using a microplate reader. Calculate the IC<sub>50</sub> value by plotting the percentage of cell viability against the log concentration of the compound.<sup>[4]</sup>

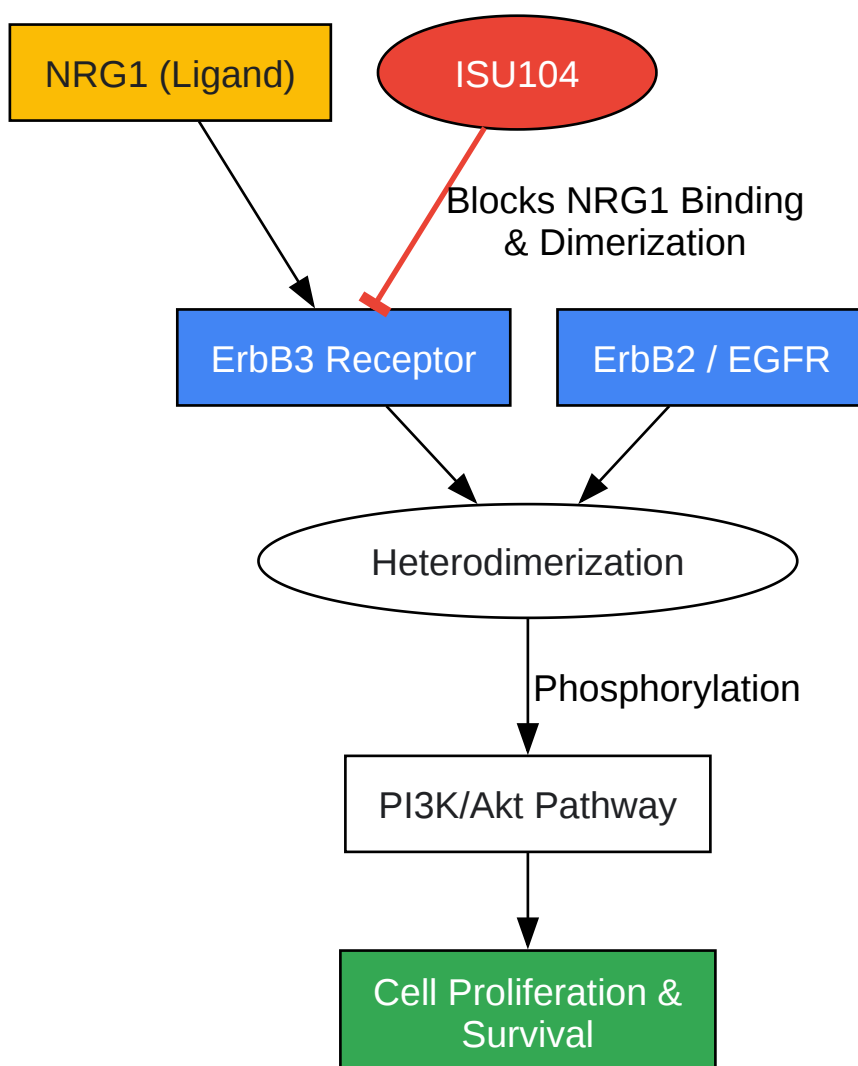
## ISU104 (Barecetamab): The ErbB3-Targeting Antibody

ISU104 (Barecetamab) is a fully human monoclonal antibody that targets ErbB3 (HER3), a member of the epidermal growth factor receptor (EGFR) family.<sup>[7]</sup> ErbB3 activation, often through ligand (neuregulin-1, NRG1) binding and heterodimerization with other ErbB proteins like EGFR or ErbB2, potently activates the PI3K/Akt signaling pathway, promoting cancer progression and resistance to other targeted therapies.<sup>[7][8]</sup> ISU104 works by binding to ErbB3, thereby inhibiting ligand binding, preventing heterodimerization, and blocking downstream signaling.<sup>[7][9]</sup>

## Data Presentation: Clinical Efficacy of ISU104 (Barecetamab)

Parameter	Value / Observation	Cancer Type(s)	Clinical Trial Phase	Source(s)
Overall Disease Control Rate	60% (9 out of 15 patients)	Advanced Solid Tumors	Phase I	<a href="#">[10]</a>
Partial Response Rate	7% (1 out of 15 patients)	Advanced Solid Tumors	Phase I	<a href="#">[10]</a>
Stable Disease Rate	53% (8 out of 15 patients)	Advanced Solid Tumors	Phase I	<a href="#">[10]</a>
Combination Therapy (with Cetuximab)				
Overall Response Rate	36.4% (4 out of 11 patients)	Recurrent/Metastatic Head and Neck	Phase Ib	<a href="#">[11]</a>
Disease Control Rate	81.1% (9 out of 11 patients)	Recurrent/Metastatic Head and Neck	Phase Ib	<a href="#">[11]</a>
Recommended Phase II Dose	20 mg/kg every 3 weeks	Advanced Solid Tumors	Phase I	<a href="#">[11]</a>

## Signaling Pathway Diagram



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Mechanism of Action for ISU104 (Barecetamab).

## Experimental Protocol: In Vivo Xenograft Model for Acquired Resistance

This protocol describes a method to evaluate the efficacy of ISU104 in overcoming acquired resistance to standard therapy.[8][12]

- Cell Line and Animal Model: Use a cetuximab-sensitive cell line such as FaDu (HNSCC).[8][12] Implant  $5 \times 10^6$  cells subcutaneously into the flank of athymic nude mice.

- Establishment of Resistance: Once tumors reach ~150 mm<sup>3</sup>, treat mice with cetuximab (e.g., 5 mg/kg, twice weekly). Continue treatment until tumors show progressive growth, indicating acquired resistance.
- Treatment Groups: Randomize mice with resistant tumors into groups: (1) Vehicle control, (2) Continued Cetuximab, (3) ISU104 monotherapy (e.g., 10 mg/kg), (4) ISU104 and Cetuximab combination.
- Data Collection: Measure tumor volume with calipers twice weekly. Monitor body weight as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for downstream analysis (e.g., immunoblotting for pErbB3, pAkt).
- Statistical Analysis: Compare tumor growth inhibition (TGI) between treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in tumor growth in the ISU104-treated groups compared to the continued cetuximab group demonstrates its ability to overcome resistance.[\[12\]](#)

## AK104 (Cadonilimab): The PD-1/CTLA-4 Bispecific Antibody

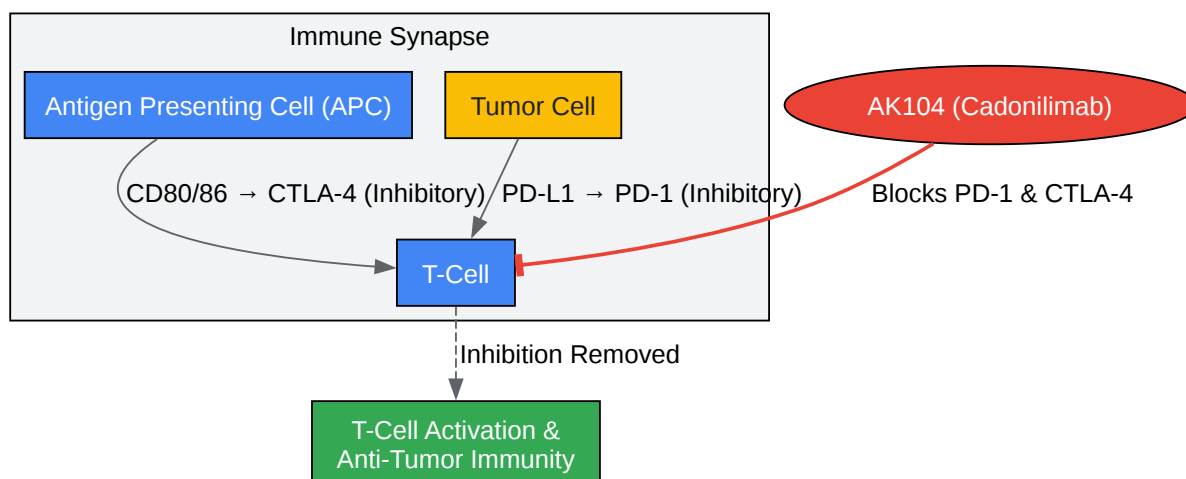
AK104 (Cadonilimab) is a humanized tetravalent bispecific antibody that simultaneously targets two distinct immune checkpoint proteins: Programmed Cell Death Protein 1 (PD-1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[\[13\]](#) By blocking both pathways, Cadonilimab is designed to provide a more potent reactivation of the anti-tumor immune response than blocking either pathway alone, while potentially offering a different safety profile.[\[13\]](#)[\[14\]](#)

## Data Presentation: Clinical Efficacy of AK104 (Cadonilimab)

Parameter	Value / Observation	Cancer Type(s)	Patient Population	Source(s)
Objective Response Rate (ORR)	10%	Advanced NSCLC	IO-naïve, post-chemo	<a href="#">[15]</a>
4.3%	Advanced NSCLC	Refractory to anti-PD-1/L1	<a href="#">[16]</a> <a href="#">[17]</a>	
30.3%	Advanced NSCLC	PD-(L)1 resistant (in combo)	<a href="#">[18]</a>	
Disease Control Rate (DCR)	39.1%	Advanced NSCLC	Refractory to anti-PD-1/L1	<a href="#">[16]</a> <a href="#">[17]</a>
94.0%	Advanced NSCLC	PD-(L)1 resistant (in combo)	<a href="#">[18]</a> <a href="#">[19]</a>	
Median Progression-Free Survival (PFS)	108.0 days	Advanced NSCLC	Refractory to anti-PD-1/L1	<a href="#">[16]</a> <a href="#">[17]</a>
6.5 months	Advanced NSCLC	PD-(L)1 resistant (in combo)	<a href="#">[18]</a> <a href="#">[19]</a>	

## Experimental Workflow Diagram





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Mechanism of Action for AK104 (Cadonilimab).

## Experimental Protocol: Clinical Trial Efficacy Evaluation

This protocol outlines the general methodology for a Phase Ib/II clinical study evaluating Cadonilimab in advanced cancer.[15][18][19]

- Patient Selection: Enroll patients with unresectable, locally advanced or metastatic solid tumors (e.g., NSCLC) who have progressed after standard-of-care therapies, including prior PD-(L)1 inhibitors.[18][19]
- Study Design: Conduct a multicenter, open-label, single-arm study. The study may involve a dose-escalation phase followed by a dose-expansion phase.
- Treatment Regimen: Administer Cadonilimab intravenously at a specified dose and schedule (e.g., 6 mg/kg every 2 weeks or 10 mg/kg every 3 weeks).[15][19] The drug may be given as monotherapy or in combination with other agents like chemotherapy (docetaxel) or anti-angiogenics (anlotinib).[19]

- **Efficacy Endpoints:** The primary endpoint is typically Objective Response Rate (ORR) or Progression-Free Survival (PFS) at a specific time point (e.g., 6 months).<sup>[15][18]</sup> Secondary endpoints include Disease Control Rate (DCR), Duration of Response (DoR), and Overall Survival (OS).
- **Tumor Assessment:** Perform tumor imaging (e.g., CT or MRI) at baseline and every 8-9 weeks thereafter. Evaluate tumor response according to Response Evaluation Criteria in Solid Tumors (RECIST v1.1).<sup>[15]</sup>
- **Safety Monitoring:** Monitor and grade adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).

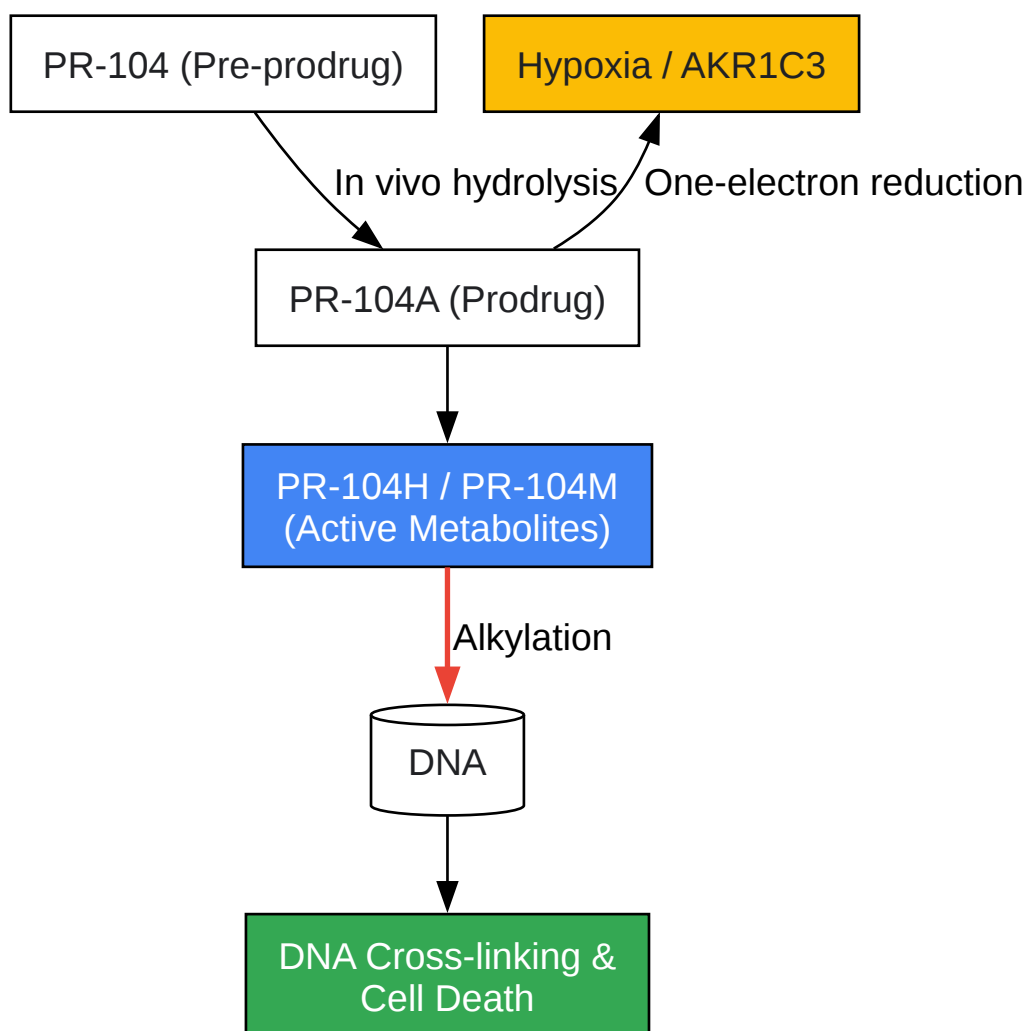
## PR-104: The Hypoxia-Activated Prodrug

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.<sup>[20][21][22]</sup> PR-104A is a dinitrobenzamide nitrogen mustard that acts as a hypoxia-activated prodrug (HAP).<sup>[20][23]</sup> In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced by cellular reductases to its hydroxylamine (PR-104H) and amine (PR-104M) metabolites.<sup>[24]</sup> These active metabolites are potent DNA cross-linking agents that induce cell death.<sup>[20][24]</sup> Activation can also occur independently of hypoxia via the aldo-keto reductase 1C3 (AKR1C3) enzyme.<sup>[22][24]</sup>

## Data Presentation: Preclinical Efficacy of PR-104

Parameter	Value / Observation	Cancer Model(s)	Condition	Source(s)
Cytotoxicity	10- to 100-fold increase in cytotoxicity	10 human tumor cell lines	Hypoxia vs. Aerobic	<a href="#">[20]</a> <a href="#">[21]</a> <a href="#">[25]</a>
In Vivo Efficacy (Monotherapy)	Objective responses at MTD (550 mg/kg)	21 of 34 solid tumor xenografts	N/A	<a href="#">[24]</a>
Maintained complete responses	7 of 7 acute lymphoblastic leukemia xenografts	N/A	<a href="#">[24]</a>	
In Vivo Efficacy (Combination)	Greater than additive anti-tumor activity	Panc-01 (Pancreatic)	with Gemcitabine	<a href="#">[20]</a> <a href="#">[21]</a>
Greater than additive anti-tumor activity	22RV1 (Prostate)	with Docetaxel	<a href="#">[20]</a> <a href="#">[21]</a>	
Significantly active	4 HCC xenografts	with Sorafenib	<a href="#">[23]</a>	

## Activation Pathway Diagram



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Activation Pathway for the Prodrug PR-104.

## Experimental Protocol: Clonogenic Survival Assay

This protocol is used to assess the cell-killing efficacy of PR-104 in vitro and in vivo.[20][25]

- In Vitro Assay:
  - Treat a suspension of tumor cells (e.g., SiHa, HT29) with various concentrations of PR-104A for a set duration (e.g., 4 hours) under aerobic and hypoxic conditions.
  - After treatment, wash the cells to remove the drug.

- Plate known numbers of viable cells into petri dishes and incubate for 10-14 days to allow colony formation.
- Fix and stain the colonies (e.g., with crystal violet).
- Count colonies containing >50 cells. Calculate the surviving fraction for each treatment condition relative to the untreated control.
- In Vivo (Tumor Excision) Assay:
  - Treat tumor-bearing mice (e.g., HT29 xenografts) with a single dose of PR-104.[25]
  - After a specified time (e.g., 18-24 hours), excise the tumors.[20]
  - Prepare a single-cell suspension from the excised tumors by mechanical disaggregation and enzymatic digestion.
  - Perform a clonogenic survival assay on the resulting cell suspension as described in the in vitro section.
  - This method allows for the quantification of cell kill within the actual tumor microenvironment.

## Comparative Summary

Feature	U-104 (SLC-0111)	ISU104 (Barecetamab)	AK104 (Cadonilimab)	PR-104
Drug Type	Small Molecule	Monoclonal Antibody	Bispecific Antibody	Small Molecule Prodrug
Primary Target(s)	Carbonic Anhydrase IX/XII	ErbB3 (HER3)	PD-1 and CTLA-4	DNA (via activated metabolites)
Mechanism of Action	pH Regulation Disruption	Inhibition of ErbB3 Signaling	Dual Immune Checkpoint Blockade	Hypoxia-Activated DNA Cross-linking
Key Cancer Types Studied	Breast, Prostate, Melanoma, Colon	Head & Neck, Advanced Solid Tumors	Non-Small Cell Lung Cancer	Leukemia, Various Solid Tumors (preclinical)
Development Stage	Preclinical / Phase I	Phase I/II	Phase Ib/II	Preclinical / Phase I

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- To cite this document: BenchChem. [A Comparative Analysis of "U-104" Variants in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383129#comparative-study-of-u-104-effects-in-different-cancer-types]

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